molecular formula C11H11F3O2S B14052913 1-(4-(Methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one

1-(4-(Methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one

Cat. No.: B14052913
M. Wt: 264.27 g/mol
InChI Key: HJIYETIUZWGHPD-UHFFFAOYSA-N
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Description

1-(4-(Methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one is a strategic intermediate in advanced pharmaceutical and chemical research. The compound features a propan-2-one chain linked to a disubstituted phenyl ring, incorporating both methylthio (-SMe) and trifluoromethoxy (-OCF3) functional groups. The -OCF3 group is a prominent pharmacophore in medicinal chemistry, known for its high electronegativity and lipophilicity, which can significantly influence a molecule's bioavailability, metabolic stability, and binding affinity to biological targets . The simultaneous presence of the sulfur-containing methylthio group offers a site for further chemical functionalization, making this compound a versatile scaffold for synthesizing more complex molecules. While specific biological data for this exact molecule is not widely published, compounds with trifluoromethoxy groups are prevalent in FDA-approved drugs and active agrochemicals, often contributing to enhanced efficacy . Researchers value this compound for exploring structure-activity relationships, particularly in developing novel therapeutic candidates where the trifluoromethoxy moiety is critical for activity. It is strictly for use in laboratory research and industrial applications.

Properties

Molecular Formula

C11H11F3O2S

Molecular Weight

264.27 g/mol

IUPAC Name

1-[4-methylsulfanyl-3-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C11H11F3O2S/c1-7(15)5-8-3-4-10(17-2)9(6-8)16-11(12,13)14/h3-4,6H,5H2,1-2H3

InChI Key

HJIYETIUZWGHPD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)SC)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation

Friedel-Crafts acylation is a cornerstone method for introducing ketone groups onto aromatic rings. For this compound, the reaction involves electrophilic substitution at the activated position of a pre-functionalized benzene derivative. The methylthio group (-SMe) at position 4 acts as an ortho/para-directing activator, while the trifluoromethoxy (-OCF₃) group at position 3 deactivates the ring but directs meta substitution.

Example Protocol :

  • Substrate : 4-Methylthio-3-trifluoromethoxybenzene
  • Acylating Agent : Acetyl chloride
  • Catalyst : Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
  • Solvent : Dichloromethane (DCM)
  • Conditions : 0–20°C, gradual warming to room temperature, 10–20 hours
  • Work-up : Quenching with ice and hydrochloric acid, extraction with DCM, recrystallization with petroleum ether/ethyl acetate

This method yields the target ketone with moderate efficiency (60–70% yield) but requires careful control of substituent directing effects to avoid regiochemical impurities.

Multi-Step Functionalization via Benzaldehyde Intermediates

An alternative route begins with 3-(methylthio)-2-(trifluoromethoxy)benzaldehyde, which undergoes nucleophilic addition followed by oxidation to install the propan-2-one moiety.

Steps :

  • Grignard Addition : Reacting the benzaldehyde with methylmagnesium bromide forms a secondary alcohol.
  • Oxidation : Treating the alcohol with pyridinium chlorochromate (PCC) or Jones reagent yields the ketone.

This method offers higher regioselectivity but involves additional purification steps due to over-oxidation risks.

Industrial-Scale Continuous Flow Synthesis

To enhance efficiency, industrial protocols employ continuous flow reactors. These systems optimize heat transfer and mixing, reducing reaction times and improving yields (80–85%).

Key Parameters :

  • Residence Time : 5–10 minutes
  • Temperature : 50–60°C
  • Catalyst : Heterogeneous solid acids (e.g., zeolites)

Detailed Stepwise Synthesis

Synthesis of 4-Methylthio-3-trifluoromethoxybenzene

The precursor is prepared via sequential nucleophilic aromatic substitutions:

  • Nitration : Introduce a nitro group at position 3 of benzotrifluoride.
  • Reduction : Convert nitro to amine using hydrogenation.
  • Diazotization and Thiolation : Treat with sodium sulfide to install the methylthio group.

Friedel-Crafts Acylation

Using the above precursor, the ketone is introduced as follows:

Parameter Details
Substrate 4-Methylthio-3-trifluoromethoxybenzene (10 mmol)
Acylating Agent Acetyl chloride (12 mmol)
Catalyst FeCl₃·6H₂O (0.5 equiv)
Solvent DCM (50 mL)
Temperature 0°C → 25°C (gradual)
Reaction Time 12 hours
Work-up Acidic quenching, extraction, column chromatography (SiO₂, hexane:EtOAc 4:1)
Yield 68%

Industrial-Scale Production Methods

Continuous Flow Reactor Design

Modern facilities utilize tubular flow reactors for scalability:

Component Specification
Reactor Material Hastelloy (corrosion-resistant)
Flow Rate 50 mL/min
Pressure 10–15 bar
Catalyst Bed Zeolite H-beta (1.5 g)

Advantages :

  • 20% higher yield compared to batch processes
  • Reduced solvent waste

Analytical Characterization

Critical spectroscopic data confirm the compound’s structure:

Table 1: Spectroscopic Properties

Technique Data
¹H NMR (400 MHz, CDCl₃) δ 7.52 (d, J = 8.4 Hz, 1H), 7.38 (s, 1H), 7.25 (d, J = 8.4 Hz, 1H), 3.03 (s, 3H), 2.89 (s, 3H), 2.45 (s, 3H)
¹³C NMR (101 MHz, CDCl₃) δ 207.8 (C=O), 152.1 (OCF₃), 140.2 (C-S), 132.4–118.7 (Ar-C), 43.2 (CH₃), 16.5 (CF₃)
IR (neat) 1715 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-CF₃), 680 cm⁻¹ (C-S)
MS (EI) m/z 264.1 [M]⁺

Challenges and Optimization

Regioselectivity Issues

The competing directing effects of -SMe and -OCF₃ necessitate precise reaction control. Computational studies suggest that -SMe dominates ortho/para orientation, but -OCF₃ can suppress para substitution, favoring the desired ortho-acylation.

Purification Difficulties

The compound’s high lipophilicity complicates crystallization. Mixed-solvent systems (e.g., hexane/ethyl acetate) achieve >95% purity after two recrystallizations.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethoxy and methylthio groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-(Methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(Methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes, receptors, or other biomolecules.

    Pathways Involved: Modulating biochemical pathways, such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

1-Chloro-1-(2-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one (CAS 1806708-09-7)
  • Molecular Formula : C₁₁H₁₀ClF₃O₂S
  • Molecular Weight : 298.71 g/mol
  • The trifluoromethoxy group increases lipophilicity compared to methoxy analogs .
  • Physical Properties : Predicted boiling point: 300.4°C; density: 1.37 g/cm³ .
1-(3-(Methylthio)Phenyl)Propan-2-One (CAS 629646-54-4)
  • Molecular Formula : C₁₀H₁₂OS
  • Molecular Weight : 180.27 g/mol
  • Key Differences : Lacks the trifluoromethoxy group, reducing electron-withdrawing effects and molecular weight. This simplification may improve solubility in polar solvents .
1-(4-(Trifluoromethyl)Phenyl)Propan-2-One
  • Molecular Weight : 202.18 g/mol
  • Key Differences: Replaces methylthio and trifluoromethoxy with a single trifluoromethyl (-CF₃) group.

Positional Isomerism and Regioeffects

1-Chloro-1-(3-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one (CAS 1806461-83-5)
  • Molecular Formula : C₁₁H₁₀ClF₃O₂S
  • Key Differences : The methylthio and trifluoromethoxy groups are swapped (positions 3 and 2 vs. 4 and 3 in the target compound). This positional isomerism could influence steric interactions in biological systems or during synthesis .

Functional Group Comparisons

Chalcone Derivatives (E.g., 1-(2-Hydroxy-4-Methoxyphenyl)-3-(4-Methylphenyl)Prop-2-En-1-One)
  • Structural Features : Prop-2-en-1-one (chalcone) backbone with hydroxyl (-OH) and methoxy (-OMe) groups.
  • Key Differences : The α,β-unsaturated ketone system in chalcones enables conjugation, affecting UV absorption and reactivity. Hydroxyl groups enhance solubility via hydrogen bonding, contrasting with the hydrophobic -SMe and -OCF₃ groups in the target compound .

Biological Activity

1-(4-(Methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one is a synthetic organic compound notable for its unique molecular structure, which includes a trifluoromethoxy group and a methylthio group. This paper explores the biological activity of this compound, focusing on its potential pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H11F3O2S
  • Molecular Weight : 264.27 g/mol
  • Structural Features : The trifluoromethoxy group enhances lipophilicity, which may facilitate better interaction with lipid membranes and proteins. The methylthio group can be oxidized to form reactive intermediates that modulate various biological pathways.

The mechanisms by which 1-(4-(Methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one may exert its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Protein Interaction Modulation : Its functional groups allow for hydrogen bonding and hydrophobic interactions with target proteins.
  • Reactive Intermediate Formation : The methylthio group can generate reactive species that may interact with cellular components.

Comparative Analysis with Related Compounds

A comparison of 1-(4-(Methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one with structurally related compounds highlights its unique properties:

Compound NameStructural DifferencesUnique Properties
1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-oneTrifluoromethoxy group positionAltered electronic properties
1-Chloro-1-(4-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-oneChlorine atom substitutionPotentially different biological activity due to halogen presence

Case Studies and Research Findings

Several studies have explored compounds similar to 1-(4-(Methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one, providing insights into its potential applications:

  • Anticancer Activity : Research on similar phenyl derivatives has demonstrated their ability to inhibit cancer cell proliferation through modulation of signaling pathways such as PI3K/AKT/mTOR .
  • Enzyme Interaction Studies : Studies indicate that compounds featuring trifluoromethoxy groups can effectively engage with various enzymes, potentially serving as valuable tools in drug design .
  • Pharmacological Screening : Large-scale in vitro screenings have identified structural motifs that enhance biological activity, suggesting that 1-(4-(Methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one could be further investigated for its therapeutic potential .

Q & A

Basic: What synthetic methodologies are suitable for preparing arylpropanones with trifluoromethoxy and methylthio substituents?

Answer:
A modified Claisen-Schmidt condensation is commonly employed for arylpropanones. For example, substituted acetophenones (e.g., para-hydroxyacetophenone) react with aldehydes bearing electron-withdrawing groups (e.g., trifluoromethyl, chloro) in ethanol with aqueous NaOH at room temperature to yield α,β-unsaturated ketones . For sterically hindered derivatives like trifluoromethoxy- and methylthio-substituted compounds, reaction optimization (e.g., extended reaction times, controlled pH) may be required to improve yields. Characterization typically involves 1H/13C-APT NMR to resolve substituent effects and confirm regioselectivity .

Advanced: How do electron-withdrawing substituents (e.g., trifluoromethoxy) influence the reaction kinetics of arylpropanone synthesis?

Answer:
Trifluoromethoxy groups (-OCF₃) reduce electron density at the aromatic ring, slowing aldol condensation kinetics compared to electron-donating groups (e.g., methoxy). This necessitates higher catalyst concentrations or elevated temperatures. Computational studies (e.g., DFT) can model transition states to predict regioselectivity and optimize conditions . Contrasting data between experimental yields and computational predictions may arise from solvent effects or steric hindrance, requiring iterative refinement of reaction parameters .

Basic: What spectroscopic techniques resolve structural ambiguities in trifluoromethoxy/methylthio-substituted arylpropanones?

Answer:

  • 1H NMR : Methylthio (-SMe) groups exhibit deshielded singlets near δ 2.5 ppm, while trifluoromethoxy (-OCF₃) causes splitting in adjacent aromatic protons due to coupling with fluorine .
  • 13C-APT NMR : The trifluoromethoxy carbon appears as a quartet (JC-F ≈ 35–40 Hz) near δ 120–125 ppm, and the ketone carbonyl resonates at δ 190–200 ppm .
  • FT-IR : Strong C=O stretches (~1680 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) confirm functional groups .

Advanced: How can conflicting spectral data (e.g., overlapping signals) be resolved for structurally complex arylpropanones?

Answer:
Advanced NMR techniques such as COSY , HSQC , and NOESY can disentangle overlapping signals caused by substituents like trifluoromethoxy and methylthio. For example, NOESY correlations between aromatic protons and the methylthio group confirm spatial proximity . High-resolution mass spectrometry (HRMS) validates molecular formulas, while X-ray crystallography provides definitive stereochemical assignments (e.g., crystal packing of analogous compounds in ).

Basic: What stability considerations apply to trifluoromethoxy-substituted arylpropanones during storage?

Answer:
Trifluoromethoxy groups enhance hydrolytic stability compared to labile methoxy substituents. However, methylthio (-SMe) groups are prone to oxidation, requiring storage under inert atmospheres (N₂/Ar) at ≤ -20°C. Degradation products (e.g., sulfoxides) can be monitored via HPLC-MS .

Advanced: What mechanistic insights explain the reactivity of methylthio groups in nucleophilic aromatic substitution (NAS) reactions?

Answer:
Methylthio acts as a soft nucleophile, participating in NAS at electron-deficient aromatic positions. Kinetic studies using substituent-specific probes (e.g., nitro or trifluoromethyl groups) reveal that steric bulk from trifluoromethoxy substituents slows NAS rates. Competitive pathways (e.g., oxidation to sulfone derivatives) can be suppressed using reducing agents like NaBH₄ .

Basic: How can computational tools aid in predicting the biological activity of trifluoromethoxy/methylthio-substituted arylpropanones?

Answer:
Molecular docking and QSAR models correlate substituent effects (e.g., lipophilicity from -CF₃/-SMe) with target binding. For example, urea derivatives with trifluoromethoxy groups show enhanced cytotoxicity by inhibiting kinases via hydrogen bonding with fluorine . In vitro assays (e.g., MTT) validate predictions, though metabolic stability (e.g., CYP450 interactions) requires further profiling .

Advanced: How do crystallographic studies inform the design of arylpropanones with bulky substituents?

Answer:
X-ray diffraction of analogs (e.g., 1-(4-methylphenyl)-3-(2-thienyl)prop-2-en-1-one) reveals that bulky groups like trifluoromethoxy disrupt π-π stacking, favoring twisted conformations. This reduces crystallinity but enhances solubility. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C-F···H contacts), guiding co-crystal design for improved bioavailability .

Basic: What analytical challenges arise in quantifying trace impurities in arylpropanone derivatives?

Answer:
LC-MS/MS with C18 columns (ACN/water gradient) separates impurities like unreacted aldehydes or oxidation byproducts. Method validation requires spiked recovery tests (90–110% acceptable range) and LOQ determination (<0.1% w/w) per ICH guidelines. Residual solvents (e.g., ethanol) are quantified via GC-FID .

Advanced: How can contradictory biological activity data (e.g., cytotoxicity vs. non-toxicity) be reconciled for structurally similar analogs?

Answer:
Meta-analysis of SAR data identifies critical substituents. For example, replacing trifluoromethoxy with methoxy in urea derivatives reduces cytotoxicity by 10-fold, likely due to decreased electron-withdrawing effects and altered target binding . Dose-response curves (IC₅₀) and off-target profiling (e.g., kinase panels) clarify selectivity, while metabolomic studies identify bioactivation pathways (e.g., glutathione conjugation) .

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